molecular formula C13H7ClFNO4 B6404180 4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid CAS No. 1261959-42-5

4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6404180
CAS No.: 1261959-42-5
M. Wt: 295.65 g/mol
InChI Key: PAUSJASMBVFYCJ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid typically involves the nitration of a suitable precursor, followed by the introduction of the 3-chloro-5-fluorophenyl group. One common method involves the following steps:

    Nitration: The nitration of benzoic acid to form 2-nitrobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or sodium borohydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), sulfuric acid.

    Nucleophiles: Amines, alcohols.

Major Products

    Reduction: 4-(3-Chloro-5-fluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or marker in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group and halogen substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-5-fluorophenyl)-2-aminobenzoic acid:

    3-Chloro-5-fluorophenylboronic acid: A related compound used in cross-coupling reactions.

    4-(3-Chloro-5-fluorophenyl)-2-hydroxybenzoic acid: A hydroxylated derivative with different chemical properties.

Uniqueness

4-(3-Chloro-5-fluorophenyl)-2-nitrobenzoic acid is unique due to the combination of its nitro group, carboxylic acid group, and halogenated phenyl ring

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSJASMBVFYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690524
Record name 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-42-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-5′-fluoro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261959-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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